2-(3-Bromoquinolin-6-yl)propanoic acid
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Overview
Description
2-(3-Bromoquinolin-6-yl)propanoic acid is an organic compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . This compound is characterized by the presence of a bromine atom attached to the quinoline ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromoquinoline with acrylonitrile in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(3-Bromoquinolin-6-yl)propanoic acid are not widely documented. the general approach involves large-scale bromination and subsequent functionalization of quinoline derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: The propanoic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and various esters or amides of this compound .
Scientific Research Applications
2-(3-Bromoquinolin-6-yl)propanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromoquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in the proliferation of cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell growth .
Comparison with Similar Compounds
Similar Compounds
3-[2-oxoquinolin-1(2H)-yl]propanoic acid: Similar structure but lacks the bromine atom.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives: Modified with different alkyl groups for varied biological activity.
Uniqueness
2-(3-Bromoquinolin-6-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with biological targets compared to its non-brominated counterparts. This makes it a valuable compound for specific research applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-(3-bromoquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-7(12(15)16)8-2-3-11-9(4-8)5-10(13)6-14-11/h2-7H,1H3,(H,15,16) |
InChI Key |
PCUATKFTLUUDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)C(=O)O |
Origin of Product |
United States |
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